3,4,5-Trimethoxyphenylboronic acid
Overview
Description
3,4,5-Trimethoxyphenylboronic acid: is an organic compound with the molecular formula C9H13BO5 and a molecular weight of 212.01 g/mol . It is a derivative of phenylboronic acid, where three methoxy groups are attached to the benzene ring at the 3, 4, and 5 positions. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxyphenylboronic acid can be synthesized through various methods. One common method involves the reaction of 3,4,5-trimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with halides or triflates in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to cross-coupling.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used.
Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the product is typically a biaryl compound .
Scientific Research Applications
Chemistry: 3,4,5-Trimethoxyphenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: In biological research, boronic acids, including this compound, are used as enzyme inhibitors and in the development of therapeutic agents .
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its ability to form stable carbon-boron bonds makes it valuable in the production of complex organic molecules .
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid and the halide or triflate. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product . The methoxy groups on the benzene ring can influence the reactivity and stability of the compound in these reactions .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3,5-Dimethoxyphenylboronic acid
- 2,4-Dimethoxyphenylboronic acid
- 3,4-Dimethoxyphenylboronic acid
Uniqueness: 3,4,5-Trimethoxyphenylboronic acid is unique due to the presence of three methoxy groups, which can enhance its solubility and reactivity in certain reactions compared to other phenylboronic acids . This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
(3,4,5-trimethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULQUTYJXDLRFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370279 | |
Record name | 3,4,5-Trimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182163-96-8 | |
Record name | 3,4,5-Trimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-Trimethoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3,4,5-trimethoxyphenylboronic acid useful in organic synthesis, and what challenges are associated with its use?
A: this compound is a valuable reagent in organic synthesis, particularly for forming carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction [, ]. This reaction is a powerful tool for creating complex molecules, often used in pharmaceutical and materials science.
Q2: Are there alternative synthetic approaches that avoid using this compound while achieving similar results?
A: Yes, one study successfully developed an alternative synthesis route for (R,S)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, a key intermediate for the drug Lorcaserin []. Instead of relying on the Suzuki-Miyaura coupling with this compound, they employed a multi-step synthesis involving dehydration, reduction, and ring-closing reactions. This method proved advantageous by reducing costs, minimizing environmental impact by avoiding thionyl chloride, simplifying the overall process, and improving the overall yield compared to previous methods utilizing this compound.
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